N,N-bis[5-(4-aminophenoxy)pentyl]benzamide
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Overview
Description
Benzamide, N,N-bis(5-(p-aminophenoxy)pentyl)-: This compound is characterized by the presence of benzamide and aminophenoxy groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N-bis(5-(p-aminophenoxy)pentyl)- typically involves the reaction of benzamide with 5-(p-aminophenoxy)pentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Benzamide, N,N-bis(5-(p-aminophenoxy)pentyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Benzamide, N,N-bis(5-(p-aminophenoxy)pentyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its
Properties
CAS No. |
103161-39-3 |
---|---|
Molecular Formula |
C29H37N3O3 |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N,N-bis[5-(4-aminophenoxy)pentyl]benzamide |
InChI |
InChI=1S/C29H37N3O3/c30-25-12-16-27(17-13-25)34-22-8-2-6-20-32(29(33)24-10-4-1-5-11-24)21-7-3-9-23-35-28-18-14-26(31)15-19-28/h1,4-5,10-19H,2-3,6-9,20-23,30-31H2 |
InChI Key |
DNCDPVUROCRUCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N(CCCCCOC2=CC=C(C=C2)N)CCCCCOC3=CC=C(C=C3)N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CCCCCOC2=CC=C(C=C2)N)CCCCCOC3=CC=C(C=C3)N |
Appearance |
Solid powder |
103161-39-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzamide, N,N-bis(5-(p-aminophenoxy)pentyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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